Welcome to the BenchChem Online Store!
molecular formula C18H16N2O B8441103 3-(4-Phenoxyphenylaminomethyl)pyridine

3-(4-Phenoxyphenylaminomethyl)pyridine

Cat. No. B8441103
M. Wt: 276.3 g/mol
InChI Key: OMORHGQIWSNZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04874775

Procedure details

A 2.8 g. portion of 3-(4-phenoxyphenylaminomethyl)pyridine was dissolved in 100 ml. of acetonitrile, and to it were added 2 g. of potassium carbonate and 1.3 g. of ethanesulfonyl chloride. The mixture was stirred at ambient temperature for 2 days, and it was then filtered and concentrated under vacuum. The oily residue was chromatographed on silica gel, eluting with 4.1 toluene:acetone. The product-containing fractions were evaporated under vacuum, and the residue was taken up in diethyl ether. Upon standing, a precipitate formed, which was shown to be 2.0 g. of the desired product, m.p. 79°-80°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH2:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:28]([S:30](Cl)(=[O:32])=[O:31])[CH3:29]>C(#N)C>[O:1]([C:8]1[CH:13]=[CH:12][C:11]([N:14]([CH2:15][C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)[S:30]([CH2:28][CH3:29])(=[O:32])=[O:31])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NCC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 4.1 toluene
CUSTOM
Type
CUSTOM
Details
The product-containing fractions were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
a precipitate formed

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)N(S(=O)(=O)CC)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.